molecular formula C17H25NO4 B2738653 3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid CAS No. 2241131-18-8

3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid

Cat. No.: B2738653
CAS No.: 2241131-18-8
M. Wt: 307.39
InChI Key: OGXURWSVDJBCOG-UHFFFAOYSA-N
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Description

3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid is a synthetic intermediate characterized by a tert-butoxycarbonyl (Boc)-protected aminomethylphenyl group linked to a 2,2-dimethylpropanoic acid moiety. The Boc group serves as a temporary protective group for amines, enabling selective deprotection under acidic conditions . This compound is frequently utilized in medicinal chemistry for synthesizing peptidomimetics and small-molecule therapeutics .

Properties

IUPAC Name

2,2-dimethyl-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-11-13-8-6-12(7-9-13)10-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXURWSVDJBCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 4-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The Boc-protected amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid involves its ability to act as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical and chemical reactions. This property makes it valuable in the synthesis of peptides and other biologically active compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The target compound is distinguished by its Boc-protected aminomethylphenyl group and branched 2,2-dimethylpropanoic acid. Below is a comparative analysis with analogs:

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS 16948-10-0)
  • Structure: Boc-protected amino group attached to a 2-methylpropanoic acid.
  • Comparison: Lacks the phenyl ring and has a less-branched propanoic acid chain. This reduces steric hindrance and lipophilicity compared to the target compound.
  • Applications : Used as a chiral building block in peptide synthesis .
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid
  • Structure: Boc-amino group linked to a phenylacetic acid (shorter chain than propanoic acid).
  • Applications : Intermediate in protease inhibitor synthesis .
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
  • Structure: Boc-amino group with a 4-methoxyphenyl substituent and linear propanoic acid.
  • Comparison : Methoxy group enhances electron density on the phenyl ring, influencing reactivity in electrophilic substitutions. The linear chain may reduce metabolic stability compared to the dimethyl-branched target .
3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CAS 66735-04-4)
  • Structure: tert-Butylphenyl group instead of Boc-aminomethylphenyl; 2-methylpropanoic acid.
  • Comparison: The tert-butyl group increases lipophilicity but lacks the reactive amino group, limiting utility in amine-dependent conjugation reactions .

Biological Activity

3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid, also known as 4-Boc-aminomethylphenylacetic acid (CAS No. 71420-92-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C14H19NO4C_{14}H_{19}NO_{4}, with a molecular weight of 265.31 g/mol. It features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines in organic synthesis. The structural formula can be represented as follows:

Structure Boc NH CH2 C6H4 C CH3)2COOH\text{Structure }\text{Boc NH CH}_2\text{ C}_6\text{H}_4\text{ C CH}_3)_2\text{COOH}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of this compound have been tested for their ability to potentiate the activity of antibiotics like clarithromycin against E. coli. Research shows that modifications in the acyl moiety significantly affect the minimum inhibitory concentration (MIC), enhancing the efficacy of existing antibiotics by up to 512-fold in certain instances .

The biological activity of this compound is largely attributed to its ability to disrupt bacterial membrane integrity and inhibit efflux pumps. Studies have demonstrated that certain derivatives can significantly increase NPN fluorescence, indicating effective permeabilization of the outer cell membrane in bacteria . This suggests that compounds like this compound may serve as effective adjuvants in antibiotic therapy.

Case Studies

  • Antibiotic Potentiation : A study evaluated the effects of various acyl derivatives on the antimicrobial activity of clarithromycin against E. coli. The results indicated that specific structural modifications could enhance antibiotic potency significantly, with some compounds achieving a reduction in MIC by over 128-fold compared to controls .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that compounds lacking certain functional groups exhibited reduced biological activity. For example, mono- or dimethylation of primary amines in related compounds led to a significant loss in their ability to potentiate antibiotic effects .

Data Table: Biological Activity Summary

Compound NameActivity TypeMIC ReductionReference
Clarithromycin + Boc derivativeAntibiotic potentiation512-fold
Boc derivative with N-methylationLoss of activityNot applicable
Triamine derivativeMembrane permeabilizationSignificant increase in fluorescence

Q & A

Q. What are the key synthetic routes for preparing 3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. Key steps include:
  • Amino Protection : Reacting the primary amine with Boc anhydride in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, dichloromethane solvent) .
  • Backbone Assembly : Introducing the dimethylpropanoic acid moiety via alkylation or Michael addition, requiring precise temperature control (0–25°C) to avoid side reactions .
  • Purification : Chromatography (e.g., silica gel column) is critical for isolating the product from by-products; solvent systems like ethyl acetate/hexane mixtures optimize separation .
    Yield improvements (>70%) are achieved by optimizing stoichiometry, reaction time (12–24 hours), and solvent polarity .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and phenyl/dimethylpropanoic acid backbone .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of Boc and carboxylic acid) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 364.2) .

Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?

  • Methodological Answer :
  • Peptide Synthesis : Acts as a Boc-protected intermediate for solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains .
  • Enzyme Studies : Used to probe enzyme-substrate interactions (e.g., proteases) due to its stable Boc group and phenylalanine-like structure .
  • Drug Development : Serves as a scaffold for modifying pharmacokinetic properties (e.g., lipophilicity) in lead optimization .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, particularly when stereochemical outcomes are critical?

  • Methodological Answer :
  • Chiral Catalysts : Use of asymmetric catalysis (e.g., chiral palladium complexes) during alkylation steps ensures enantioselectivity (>90% ee) .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) separates enantiomers; mobile phases of ethanol/hexane enhance resolution .
  • Crystallization : Differential solubility of enantiomers in solvents like methanol/water achieves >99% purity .

Q. What strategies are recommended for resolving contradictions in biological activity data reported across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like buffer pH, temperature, and enzyme concentration to minimize variability .
  • Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
  • Structural Analog Testing : Compare activity with analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to identify structure-activity relationships (SAR) .

Q. How does the tert-butoxycarbonyl (Boc) group influence molecular interactions with target enzymes in computational modeling studies?

  • Methodological Answer :
  • Steric Effects : The bulky Boc group reduces binding affinity to enzymes with narrow active sites (e.g., trypsin) but stabilizes interactions in hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulations show Boc removal (e.g., via acidolysis) increases conformational flexibility, altering binding kinetics .
  • Docking Studies : Software like AutoDock Vina predicts binding poses; energy scores correlate with experimental IC50_{50} values .

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